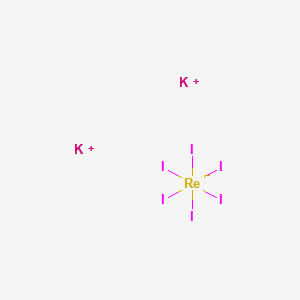
3-T-Butoxystyrene
Overview
Description
3-T-Butoxystyrene: is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It belongs to the class of styrene derivatives and is characterized by the presence of a tert-butoxy group attached to the benzene ring. This compound is also known by other names such as 3-tert-Butoxystyrene and 1-(tert-Butoxy)-3-vinylbenzene .
Mechanism of Action
Target of Action
3-T-Butoxystyrene is primarily used in the synthesis of polymers . It interacts with other monomers during polymerization to form copolymers . The primary targets of this compound are therefore the other monomers present during the polymerization process .
Mode of Action
This compound participates in various chemical reactions during the synthesis of polymers . For example, the t-butoxy groups in this compound units can be selectively hydrolyzed to hydroxy groups . This allows for further functionalization of the polymer chain .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polymers . The conversion of t-butoxy groups to hydroxy groups is a key step in generating materials with designed functionalities for specific applications .
Result of Action
The primary result of this compound’s action is the formation of polymers with functional properties . The selective hydrolysis of t-butoxy groups to hydroxy groups allows for the creation of materials with specific functionalities . This is crucial for the development of advanced materials for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-T-Butoxystyrene can be synthesized through various methods. One common method involves the anionic polymerization technique, which is known for producing well-defined block copolymers with controlled architectures . Another method involves the copolymerization of styrene with tert-butyl methacrylate using specific initiators .
Industrial Production Methods: In industrial settings, this compound is often produced through controlled radical polymerization techniques, such as TEMPO-mediated polymerization . This method ensures high molecular weight control and desired monomer unit ratios.
Chemical Reactions Analysis
Types of Reactions: 3-T-Butoxystyrene undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products:
Hydroxylated derivatives: from oxidation.
Ethyl derivatives: from reduction.
Substituted styrenes: from nucleophilic substitution.
Scientific Research Applications
3-T-Butoxystyrene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of block copolymers and as a monomer in polymerization reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty polymers and resins with specific properties.
Comparison with Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with the tert-butoxy group at the para position.
p-tert-Butoxystyrene: Another isomer with the tert-butoxy group at the para position.
Uniqueness: 3-T-Butoxystyrene is unique due to its specific positioning of the tert-butoxy group at the meta position, which influences its reactivity and the properties of the resulting polymers. This positional difference can lead to variations in polymerization behavior and the physical properties of the polymers produced.
Properties
IUPAC Name |
1-ethenyl-3-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJSMARDKHZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436628 | |
| Record name | 3-T-BUTOXYSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105612-79-1 | |
| Record name | 1-(1,1-Dimethylethoxy)-3-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105612-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-T-BUTOXYSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-3-ethenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)





![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)


